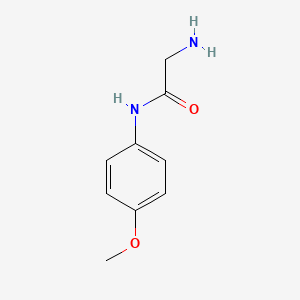

2-amino-N-(4-methoxyphenyl)acetamide

Descripción

BenchChem offers high-quality 2-amino-N-(4-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-N-(4-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-N-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-13-8-4-2-7(3-5-8)11-9(12)6-10/h2-5H,6,10H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAVJTZKUNOKGPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

2-amino-4'-methoxyacetanilide synonyms and nomenclature

An In-depth Technical Guide to 2-amino-4'-methoxyacetanilide: Nomenclature, Properties, and Synthesis

Introduction

Acetanilide derivatives are foundational scaffolds in medicinal chemistry and materials science, serving as versatile intermediates for a wide array of complex molecules. Within this class, aminomethoxy-substituted acetanilides are particularly valuable due to their multiple functional groups, which allow for sequential, site-selective chemical modifications.

This guide provides a comprehensive technical overview of 2-amino-4'-methoxyacetanilide for researchers, chemists, and drug development professionals. A critical point of ambiguity exists in the common nomenclature for this chemical family. The name "2-amino-4'-methoxyacetanilide" can be interpreted as referring to more than one positional isomer. This guide will first elucidate the chemical identity of the primary, structurally accurate isomer, N-(2-amino-4-methoxyphenyl)acetamide, before discussing a second, commonly encountered isomer, N-(3-amino-4-methoxyphenyl)acetamide, to ensure clarity and precision in research and procurement.

Part 1: The Primary Isomer: N-(2-amino-4-methoxyphenyl)acetamide

The systematic name N-(2-amino-4-methoxyphenyl)acetamide directly corresponds to the structure where the amino and acetamido groups are ortho to each other on the phenyl ring. This is the molecule most accurately described by the topic name.

Nomenclature and Chemical Identification

Precise identification is paramount for sourcing, synthesis, and regulatory compliance. The nomenclature and identifiers for this isomer are summarized below.

Table 1: Chemical Identifiers for N-(2-amino-4-methoxyphenyl)acetamide

| Identifier | Value | Source |

| IUPAC Name | N-(2-amino-4-methoxyphenyl)acetamide | PubChem[1] |

| CAS Number | 5472-37-7 | PubChem[1] |

| PubChem CID | 231499 | PubChem[1] |

| Synonyms | 2'-Amino-4'-methoxyacetanilide, 2-Acetamido-5-methoxyaniline | PubChem[1], CymitQuimica[2] |

| Molecular Formula | C₉H₁₂N₂O₂ | PubChem[1] |

| InChIKey | VUJSQJDPBROTSY-UHFFFAOYSA-N | PubChem[1] |

| Canonical SMILES | CC(=O)NC1=C(C=C(C=C1)OC)N | PubChem[1] |

graph "N_2_amino_4_methoxyphenyl_acetamide" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Benzene ring N1 [label="N", pos="0,1.5!"]; C1 [label="C", pos="-1.3,0.75!"]; C2 [label="C", pos="-1.3,-0.75!"]; C3 [label="C", pos="0,-1.5!"]; C4 [label="C", pos="1.3,-0.75!"]; C5 [label="C", pos="1.3,0.75!"]; C6 [label="C", pos="0,0!"]; // Center for connections// Ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; N1 -- C1; // Substituents// Acetamido group C_amide [label="C", pos="-2.6,1.25!"]; O_amide [label="O", pos="-2.6,2.25!"]; C_methyl [label="CH₃", pos="-3.9,0.75!"]; N_amide [label="NH", pos="-2.0, -0.2!"]; // Repositioned for clarity// Amino group N_amino [label="NH₂", pos="2.6,1.25!"]; // Methoxy group O_methoxy [label="O", pos="2.6,-1.25!"]; C_methoxy [label="CH₃", pos="3.9,-0.75!"]; // Bonds to substituents C1 -- N_amide; N_amide -- C_amide; C_amide -- O_amide [style=double]; C_amide -- C_methyl; C5 -- N_amino; C4 -- O_methoxy; O_methoxy -- C_methoxy;

}

Caption: Chemical structure of N-(2-amino-4-methoxyphenyl)acetamide.

Physicochemical Properties

The physical and chemical properties dictate the compound's behavior in experimental settings, including solubility, stability, and reactivity.

Table 2: Physicochemical Properties of N-(2-amino-4-methoxyphenyl)acetamide

| Property | Value | Source |

| Molecular Weight | 180.20 g/mol | PubChem[1] |

| Appearance | Solid (predicted) | |

| Hydrogen Bond Donors | 2 | PubChem[1] |

| Hydrogen Bond Acceptors | 3 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

Synthesis and Reactivity

Aminoacetanilides are valuable synthetic intermediates, particularly in the construction of heterocyclic systems.

Synthetic Pathway The synthesis of N-(2-amino-4-methoxyphenyl)acetamide typically proceeds via the reduction of its nitro precursor, N-(4-methoxy-2-nitrophenyl)acetamide. While a specific protocol for this isomer is not detailed in the provided results, a general and robust method is the catalytic hydrogenation of the corresponding nitroacetanilide.[3]

Sources

A Technical Guide to the Molecular Weight of 2-amino-N-(4-methoxyphenyl)acetamide HCl

Authored for Drug Development Professionals, Researchers, and Scientists

Introduction

In the landscape of pharmaceutical research and organic synthesis, precision is paramount. The molecular weight of a compound is a foundational parameter, influencing everything from reaction stoichiometry and solution preparation to analytical characterization and regulatory documentation. This guide provides a detailed, first-principles determination of the molecular weight for 2-amino-N-(4-methoxyphenyl)acetamide hydrochloride (HCl). As a Senior Application Scientist, the intent here is not merely to provide a number, but to elucidate the rigorous process of its calculation, grounding each step in authoritative data to ensure accuracy and reproducibility—a self-validating system essential for scientific integrity.

Chemical Identity and Molecular Formula

The first step in any molecular weight determination is to unequivocally establish the chemical identity of the compound. The subject of this guide is the hydrochloride salt of 2-amino-N-(4-methoxyphenyl)acetamide. Its linear chemical formula is C9H13ClN2O2. This formula dictates that a single molecule of the compound is composed of:

-

9 Carbon (C) atoms

-

13 Hydrogen (H) atoms

-

1 Chlorine (Cl) atom

-

2 Nitrogen (N) atoms

-

2 Oxygen (O) atoms

This empirical formula is the bedrock of our calculation. An error in the formula invalidates the entire process, highlighting the importance of sourcing this information from reliable chemical suppliers or spectral analysis data.

The Principle of Molecular Weight Calculation

The molecular weight (or more precisely, the relative molecular mass) is the sum of the atomic weights of all atoms in a given empirical formula[1]. The atomic weight of an element is a weighted average of the masses of its naturally occurring isotopes[2][3][4]. For the high-precision work demanded in research and drug development, it is crucial to use the standard atomic weight values published by authoritative bodies like the International Union of Pure and Applied Chemistry (IUPAC). These values represent the scientific consensus and ensure consistency across different laboratories and applications[2].

Authoritative Atomic Weights of Constituent Elements

To ensure the highest degree of accuracy, the standard atomic weights for each constituent element are compiled from internationally recognized sources. The table below summarizes the necessary data for our calculation.

| Element | Symbol | Atom Count in Formula | Standard Atomic Weight (u) | Authoritative Source |

| Carbon | C | 9 | 12.011[2][5][6] | IUPAC, Asbury Carbons |

| Hydrogen | H | 13 | 1.008[7][8] | IUPAC |

| Chlorine | Cl | 1 | 35.45[3][9][10] | CIAAW, Wikipedia |

| Nitrogen | N | 2 | 14.007[11][12][13] | Wikipedia, RSC, PubChem |

| Oxygen | O | 2 | 15.999[14][15][16][17] | Oreate AI, Britannica, NIST |

Note: The unit 'u' denotes the unified atomic mass unit.

The choice to use these specific values, rather than rounded integers, is a deliberate one. In drug development, minute differences in mass can impact high-resolution mass spectrometry analysis, elemental analysis, and the precise formulation of active pharmaceutical ingredients (APIs).

Step-by-Step Calculation Protocol

The following protocol details the systematic calculation of the molecular weight for C9H13ClN2O2. This method is a self-validating system, as each step can be independently verified against the data in Table 1.

-

Calculate the Total Mass of Carbon:

-

Multiply the atom count of Carbon (9) by its standard atomic weight (12.011 u).

-

9 * 12.011 u = 108.099 u

-

-

Calculate the Total Mass of Hydrogen:

-

Multiply the atom count of Hydrogen (13) by its standard atomic weight (1.008 u).

-

13 * 1.008 u = 13.104 u

-

-

Calculate the Total Mass of Chlorine:

-

Multiply the atom count of Chlorine (1) by its standard atomic weight (35.45 u).

-

1 * 35.45 u = 35.45 u

-

-

Calculate the Total Mass of Nitrogen:

-

Multiply the atom count of Nitrogen (2) by its standard atomic weight (14.007 u).

-

2 * 14.007 u = 28.014 u

-

-

Calculate the Total Mass of Oxygen:

-

Multiply the atom count of Oxygen (2) by its standard atomic weight (15.999 u).

-

2 * 15.999 u = 31.998 u

-

-

Sum the Masses to Determine the Molecular Weight:

-

Add the total mass of each element.

-

108.099 + 13.104 + 35.45 + 28.014 + 31.998 = 216.665 u

-

Visualization of the Calculation Workflow

To provide a clear visual representation of the logical flow from chemical formula to final molecular weight, the following workflow diagram is presented.

Caption: Workflow for Molecular Weight Determination.

Conclusion

The molecular weight of 2-amino-N-(4-methoxyphenyl)acetamide HCl is determined to be 216.665 u . This value is not an arbitrary figure but the result of a meticulous and traceable process rooted in the compound's verified molecular formula and the standard atomic weights established by the global scientific community. For researchers and developers, adhering to this level of rigor is non-negotiable. It ensures that subsequent experimental work—from preparing a 10 millimolar solution for a cell-based assay to scaling up a multi-kilogram synthesis—is built upon a foundation of unassailable accuracy.

References

- Commission on Isotopic Abundances and Atomic Weights. (n.d.). Atomic Weight of Chlorine.

- Commission on Isotopic Abundances and Atomic Weights. (n.d.). Atomic Weight of Nitrogen.

- Oreate AI. (2025, December 30). Understanding the Atomic Weight of Carbon: A Fundamental Concept in Chemistry.

- Asbury Carbons. (n.d.). Carbon By The Number | Graphite 101.

- Wikipedia. (n.d.). Isotopes of chlorine.

- American Chemistry Council. (n.d.). Chlorine Facts - Chlorine The Element of Surprise.

- Unacademy. (n.d.). Why is the atomic mass of chlorine taken as 35.5 u and not a whole number like 35 u or 36 u explained?.

- IUPAC Commission on Isotopic Abundances and Atomic Weights. (n.d.). Hydrogen.

- Quora. (2017, January 25). What is the atomic mass of carbon?.

- Wikipedia. (n.d.). Standard atomic weight.

- Oreate AI Blog. (2026, January 21). Understanding the Molar Mass of Oxygen: A Deep Dive.

- Physical Measurement Laboratory. (n.d.). Atomic Weights and Isotopic Compositions for Hydrogen.

- nglos324. (n.d.). Oxygen.

- CK-12 Foundation. (n.d.). What is the atomic weight of carbon? Round to the nearest whole number.

- Wikipedia. (n.d.). Nitrogen.

- Wikipedia. (n.d.). Carbon.

- Royal Society of Chemistry. (n.d.). Nitrogen - Element information, properties and uses.

- Quora. (2015, June 18). What do you mean by 'atomic mass of chlorine is 35.5'?.

- Britannica. (2026, February 17). Oxygen | Discovery, Symbol, Properties, Uses, & Facts.

- PubChem. (n.d.). Nitrogen | N (Element).

- Physical Measurement Laboratory. (n.d.). Atomic Data for Nitrogen (N).

- National Institute of Standards and Technology. (n.d.). Oxygen, atomic - the NIST WebBook.

- Sigma-Aldrich. (n.d.). 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride.

- Testbook. (2026, January 19). What is the mass of one atom of Oxygen?.

- BYJU'S. (n.d.). Atomic Mass of First 30 Elements.

- Wikipedia. (n.d.). Hydrogen.

Sources

- 1. byjus.com [byjus.com]

- 2. Understanding the Atomic Weight of Carbon: A Fundamental Concept in Chemistry - Oreate AI Blog [oreateai.com]

- 3. Why is the atomic mass of chlorine taken as 35.5 u and not a whole number like 35 u or 36 u explained? [unacademy.com]

- 4. quora.com [quora.com]

- 5. asbury.com [asbury.com]

- 6. Carbon - Wikipedia [en.wikipedia.org]

- 7. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 8. Hydrogen - Wikipedia [en.wikipedia.org]

- 9. Isotopes of chlorine - Wikipedia [en.wikipedia.org]

- 10. Chlorine Facts - Chlorine The Element of Surprise [chlorine.org]

- 11. Nitrogen - Wikipedia [en.wikipedia.org]

- 12. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 13. Nitrogen | N (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Understanding the Molar Mass of Oxygen: A Deep Dive - Oreate AI Blog [oreateai.com]

- 15. princeton.edu [princeton.edu]

- 16. Oxygen | Discovery, Symbol, Properties, Uses, & Facts | Britannica [britannica.com]

- 17. Oxygen, atomic [webbook.nist.gov]

Solubility of Glycine 4-methoxyanilide in water vs DMSO

Technical Whitepaper: Solubility Profiling of Glycine 4-methoxyanilide

Executive Summary

Glycine 4-methoxyanilide (CAS: 85622-19-1), often utilized as a chromogenic substrate for aminopeptidases, presents a distinct solubility dichotomy driven by its structural hybridity. While the glycine moiety suggests hydrophilicity, the p-anisidine (4-methoxyaniline) capping group imposes significant hydrophobic character, disrupting the zwitterionic potential of the parent amino acid.

The Core Directive:

-

Primary Solvent: DMSO (Dimethyl Sulfoxide) is the superior solvent for creating high-concentration stock solutions (>50 mM) due to its ability to disrupt intermolecular hydrogen bonding in the crystal lattice.[1]

-

Aqueous Solubility: The neutral free base exhibits poor thermodynamic solubility (<1 mg/mL) in neutral water (pH 7.0).[1][2] Solubility is strictly pH-dependent; protonation of the N-terminal amine in acidic media (pH < 5.[1]0) significantly enhances aqueous solubility.[1][2][3]

-

Risk Factor: Diluting DMSO stocks into aqueous buffers (Kinetic Solubility) carries a high risk of precipitation if the final concentration exceeds the thermodynamic limit, potentially invalidating enzymatic assays.

Physicochemical Profile & Structural Analysis

To master the solubility of this compound, one must understand the competition between its functional groups.

-

Chemical Structure:

[1][2] -

Key Functional Domains:

-

Primary Amine (

): Basic center ( -

Amide Linkage (

): Hydrogen bond donor/acceptor, but reduces the polarity compared to a free carboxylate.[1][2] -

Anisidine Ring (

): Hydrophobic domain.[1][2] Drives

-

Table 1: Theoretical vs. Empirical Solubility Properties

| Property | Water (Neutral pH) | DMSO | Ethanol |

| Solubility Classification | Sparingly Soluble | Soluble / Freely Soluble | Moderately Soluble |

| Estimated Limit | < 1 mg/mL (Free Base)* | > 50 mg/mL | ~10–20 mg/mL |

| Dominant Mechanism | H-bonding (limited by hydrophobic effect) | Dipole-Dipole & Dispersion Forces | Amphiphilic Solvation |

| Primary Utility | Final Assay Medium (low conc.)[1][2] | Stock Solution Preparation | Recrystallization / Co-solvent |

*Note: The Hydrochloride salt form (Glycine 4-methoxyanilide HCl) is highly water-soluble (>50 mg/mL).[1]

Mechanistic Solvation Dynamics

The solubility difference between Water and DMSO is not merely a matter of "like dissolves like"; it is thermodynamic.[2]

Water (The Hydrophobic Effect):

When the neutral molecule enters water, the water molecules must reorganize around the hydrophobic phenyl ring, forming an ordered "cage" (clathrate-like structure). This decreases entropy (

DMSO (Enthalpic Stabilization): DMSO acts as a strong hydrogen bond acceptor (via the sulfoxide oxygen) for the amide and amine protons. Simultaneously, its methyl groups interact favorably with the aromatic ring of the anisidide via dispersion forces. This dual interaction lowers the energy of the solvated state, driving dissolution.

Figure 1: Thermodynamic decision pathways for solvation.[1][2] The high lattice energy of the aromatic amide resists aqueous solvation but yields to DMSO's dipolar disruption.

Experimental Protocols

Protocol A: Preparation of 100 mM Stock Solution

Purpose: To create a stable, long-term storage solution for biological assays.

-

Weighing: Accurately weigh 18.0 mg of Glycine 4-methoxyanilide (Free Base).

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: Molecular Biology or HPLC).

-

Dissolution: Vortex vigorously for 30 seconds. The solution should be clear and colorless to pale yellow.[2]

-

QC Check: If particles remain, sonicate at 40 kHz for 5 minutes at room temperature.

-

-

Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Stable for 6 months.

Protocol B: Kinetic Solubility Assessment (The "Crash" Test)

Purpose: To determine the maximum concentration usable in an aqueous assay buffer before precipitation occurs.

-

Preparation: Prepare a 96-well plate with 190 µL of your specific Assay Buffer (e.g., PBS pH 7.4) in each well.

-

Spiking: Add 10 µL of DMSO stock at varying concentrations (e.g., 100 mM, 50 mM, 25 mM, 10 mM) to create a final DMSO concentration of 5% (v/v).

-

Incubation: Shake at 500 rpm for 2 hours at room temperature.

-

Detection: Measure Absorbance at 600 nm (turbidity).

Figure 2: Operational workflow for selecting the correct solvation strategy based on salt form and assay requirements.

Critical Application Notes for Drug Development

1. The "False Inhibitor" Effect: In High-Throughput Screening (HTS), compounds that precipitate can form colloidal aggregates.[1] These aggregates sequester enzymes, leading to false-positive inhibition data.[1][2]

-

Mitigation: Always run the Kinetic Solubility Assessment (Protocol B) before running an enzymatic

or

2. pH Sensitivity: If you must avoid DMSO, you can dissolve the free base in dilute HCl (e.g., 10 mM HCl) to protonate the amine, generating the soluble hydrochloride salt in situ. Once dissolved, this can be slowly titrated into a buffered solution, though rapid pH jumps back to neutral may still induce precipitation.[1][2]

3. DMSO Tolerance: Ensure your target enzyme (e.g., Leucine Aminopeptidase) tolerates the final DMSO concentration. Most enzymes tolerate 1-5% DMSO.[1][2] If >5% is required to keep the substrate in solution, validate enzyme stability first.

References

-

PubChem. (n.d.).[1][2] N-(4-methoxyphenyl)glycinamide Compound Summary. National Library of Medicine.[2] Retrieved from [Link][1]

-

Di, L., & Kerns, E. H. (2016).[1][2] Drug-like Properties: Concepts, Structure Design and Methods. Academic Press.[2] (Standard reference for Kinetic vs. Thermodynamic solubility principles).

-

Gaylord Chemical. (n.d.).[1][2][4] Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link][1]

-

Bhattachar, S. N., et al. (2006).[1][2] Solubility: it's not just a number. Bioorganic & Medicinal Chemistry Letters. (Foundational text on solubility in drug discovery).

Sources

Protocol for amination of 2-chloro-N-(4-methoxyphenyl)acetamide

An Application Note and Protocol for the Amination of 2-chloro-N-(4-methoxyphenyl)acetamide

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the amination of 2-chloro-N-(4-methoxyphenyl)acetamide, a key intermediate in the synthesis of various biologically active molecules. We delve into the mechanistic underpinnings of this transformation, present a robust and versatile experimental protocol for its execution with primary and secondary amines, and detail the necessary safety precautions. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering field-proven insights to ensure successful and reproducible outcomes.

Introduction and Scientific Context

2-chloro-N-(4-methoxyphenyl)acetamide is a valuable synthetic building block. The chloroacetyl group provides a reactive electrophilic site, making it an excellent substrate for nucleophilic substitution reactions. The introduction of an amino group via amination transforms this intermediate into a new scaffold, opening pathways to a diverse range of compounds, including potential local anesthetics, anti-arrhythmic agents, and other pharmacologically relevant molecules. The N-(4-methoxyphenyl)acetamide core is present in numerous compounds explored for their therapeutic potential.

The protocol detailed herein focuses on a classical SN2 (bimolecular nucleophilic substitution) pathway, which is a reliable and widely applicable method for this type of transformation. We will also briefly touch upon advanced catalytic methods like the Buchwald-Hartwig amination as an alternative for more complex or challenging substrates.

Reaction Mechanism: The "Why" Behind the Protocol

The primary mechanism for the amination of 2-chloro-N-(4-methoxyphenyl)acetamide is a straightforward SN2 reaction. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.

Pillars of the SN2 Mechanism:

-

Nucleophile: The amine (primary or secondary) acts as the nucleophile, using its lone pair of electrons to attack the electrophilic carbon atom.

-

Electrophile: The carbon atom adjacent to the chlorine is electron-deficient (electrophilic) due to the inductive effect of the chlorine and the carbonyl group.

-

Leaving Group: The chloride ion is a good leaving group, readily displaced upon nucleophilic attack.

-

Stereochemistry: The reaction proceeds with an inversion of stereochemistry at the electrophilic carbon, though in this case, the carbon is prochiral.

-

Kinetics: The reaction rate is dependent on the concentration of both the substrate and the nucleophilic amine.

The reaction requires a base to neutralize the protonated amine formed after the initial substitution, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A mild inorganic base like potassium carbonate (K₂CO₃) is often sufficient.

Caption: SN2 mechanism for the amination reaction.

For less reactive amines or aryl amines, a more advanced method like the Palladium-catalyzed Buchwald-Hartwig amination could be employed.[1][2] This reaction involves a catalytic cycle with a palladium complex, enabling the formation of C-N bonds that are difficult to achieve through standard nucleophilic substitution.[3][4]

Critical Safety and Handling Procedures

Prior to commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for all reagents.

-

2-chloro-N-(4-methoxyphenyl)acetamide: Causes serious eye damage (H318). Related chloroacetamide compounds are often harmful if swallowed, cause skin irritation, and may cause respiratory irritation.[5][6]

-

Amines: Many amines are corrosive, flammable, and toxic. They should be handled in a well-ventilated fume hood.

-

Solvents: Dichloromethane (DCM) is a suspected carcinogen. Tetrahydrofuran (THF) can form explosive peroxides. Handle all solvents with appropriate care.

Mandatory Personal Protective Equipment (PPE):

-

Splash-proof safety goggles or a face shield.

-

Chemical-resistant gloves (nitrile is often suitable, but check compatibility).

-

A laboratory coat.

Experimental Protocol: Amination of 2-chloro-N-(4-methoxyphenyl)acetamide

This protocol is adapted from established procedures for the aminolysis of α-haloacetamides and is designed to be broadly applicable.[7]

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| 2-chloro-N-(4-methoxyphenyl)acetamide | 199.64 | 5.0 | 1.0 |

| Amine (e.g., Butylamine, Piperidine) | - | 6.0 | 1.2 |

| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 10.0 | 2.0 |

| Dichloromethane (DCM) or Tetrahydrofuran (THF) | - | 25 mL | - |

| Saturated Aqueous Sodium Bicarbonate (NaHCO₃) | - | 20 mL | - |

| Brine (Saturated Aqueous NaCl) | - | 20 mL | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | - |

Step-by-Step Experimental Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-N-(4-methoxyphenyl)acetamide (5.0 mmol, 0.998 g) and anhydrous potassium carbonate (10.0 mmol, 1.38 g).

-

Solvent Addition: Add the chosen solvent (25 mL of DCM or THF).

-

Amine Addition: Add the amine (6.0 mmol, 1.2 eq.) to the stirring suspension at room temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 50% Ethyl Acetate in Hexane). The reaction is typically complete within 2-4 hours, as indicated by the consumption of the starting material.

-

Workup - Quenching: Once the reaction is complete, filter the mixture to remove the potassium carbonate. Transfer the filtrate to a separatory funnel.

-

Workup - Extraction: Wash the organic layer sequentially with 20 mL of saturated aqueous NaHCO₃ solution and 20 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure aminated product.

Caption: General experimental workflow for amination.

Data Presentation and Expected Outcomes

The choice of amine will influence reaction time and yield. Below is a table of expected outcomes for representative primary and secondary amines.

| Amine | Type | Expected Reaction Time | Typical Yield |

| Butylamine | Primary | 2-4 hours | 80-90% |

| Piperidine | Secondary | 1-3 hours | 85-95% |

| Aniline | Aromatic | 12-24 hours (may require heating) | 40-60% |

Product Characterization

Confirmation of the product structure is achieved through standard spectroscopic techniques.

-

FT-IR Spectroscopy: Look for the disappearance of the C-Cl stretch (approx. 827 cm⁻¹) from the starting material.[8] The N-H stretch of the amide will remain (approx. 3292 cm⁻¹).[8] If a primary amine was used, a new N-H stretch may be visible.

-

¹H NMR Spectroscopy: The most significant change will be the upfield shift of the singlet corresponding to the -CO-CH₂- protons. In the starting material, this signal appears at ~4.24 ppm.[8] After amination, this signal will shift to ~3.3-3.6 ppm. New signals corresponding to the protons of the added amine will also appear.

-

¹³C NMR Spectroscopy: The signal for the -CO-CH₂- carbon will shift from ~43.5 ppm in the starting material to a downfield position of ~50-55 ppm in the product.[8]

-

Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will correspond to the calculated molecular weight of the aminated product.

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Reaction is sluggish or incomplete | Poorly reactive amine; insufficient base; low temperature. | Heat the reaction mixture (e.g., to 40 °C); add an additional 0.2 eq. of amine; ensure the base is anhydrous and finely powdered. |

| Multiple spots on TLC | Side reactions; product degradation; di-alkylation. | Ensure stoichiometry is correct; do not use excessive heat; purify carefully by column chromatography. |

| Low yield after workup | Product is water-soluble; emulsion during extraction. | Perform back-extraction of the aqueous layers with the organic solvent; to break emulsions, add more brine. |

References

-

AFG Bioscience LLC. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

-

Acikbas, Y., Cankaya, N., Capan, R., & Soykan, C. (2014). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B) Synthesis of the MPAEMA monomer. ResearchGate. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Angene Chemical. (2025). Safety Data Sheet: 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (2020). Safety Data Sheet: 2-chloroacetamide. Retrieved from [Link]

-

Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis of some aromatic chloro acetamide from aromatic amines compounds. ResearchGate. Retrieved from [Link]

-

Reddit. (2017). [Named Reaction #2] Buchwald-Hartwig Amination. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide.... Retrieved from [Link]

-

IRE Journals. (2020). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. Retrieved from [Link]

-

Missioui, H., et al. (2021). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 5), 551–555. Retrieved from [Link]

-

Aslam, J., et al. (2012). 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o739. Retrieved from [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. reddit.com [reddit.com]

- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 5. angenechemical.com [angenechemical.com]

- 6. chemos.de [chemos.de]

- 7. irejournals.com [irejournals.com]

- 8. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis and Evaluation of Glycinamide Derivatives as Intracellular Toxin Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis, purification, characterization, and evaluation of glycinamide derivatives as potential inhibitors of intracellular toxins. Intracellular toxins, such as botulinum neurotoxins, represent significant threats and are targets for therapeutic intervention. Glycinamide-based structures offer a versatile scaffold for designing potent and selective inhibitors. This guide details robust protocols for solid-phase peptide synthesis (SPPS) of these derivatives, analytical techniques for their characterization, and a suite of in vitro and cell-based assays to determine their inhibitory efficacy and cellular activity. The methodologies are presented with underlying scientific principles to empower researchers in the development of novel antitoxin therapeutics.

Introduction to Intracellular Toxin Inhibition

The Challenge of Intracellular Toxins

Intracellular toxins are a class of virulent proteins that exert their effects within the cytoplasm of host cells. A prime example is Botulinum neurotoxin (BoNT), the most potent known substance to humans, which acts on nerve terminals to inhibit the release of acetylcholine, leading to flaccid paralysis.[1][2] These toxins typically gain entry into the cell through a multi-step process involving receptor binding, endocytosis, and translocation into the cytosol.[2][3][4] Once inside, the toxin's enzymatic domain cleaves specific proteins essential for neurotransmitter release, such as SNARE proteins.[1][5] The development of effective inhibitors that can act intracellularly is a critical goal for both biodefense and therapeutic applications.

Glycinamide Derivatives: A Strategic Choice for Inhibitor Design

Glycinamide derivatives have emerged as a promising class of molecules for the development of enzyme inhibitors.[6][7] Their peptide-like structure allows for the introduction of various functional groups to optimize binding to the active site of target enzymes. The glycinamide moiety itself can serve as a key pharmacophore, mimicking a portion of the natural substrate. Furthermore, the modular nature of their synthesis allows for the rapid generation of a library of compounds for structure-activity relationship (SAR) studies.[6][7]

Synthesis, Purification, and Characterization of Glycinamide Derivatives

The synthesis of glycinamide-based inhibitors is most efficiently achieved through Solid-Phase Peptide Synthesis (SPPS). This methodology allows for the stepwise assembly of the desired molecule on an insoluble resin support, simplifying purification at each step.[8][9]

Underlying Principles of Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS)

The most common SPPS strategy for peptide-based molecules is the Fmoc/tBu approach.[9][10] This method utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the temporary protection of the N-terminal amine and acid-labile tert-butyl (tBu)-based protecting groups for the amino acid side chains. The synthesis cycle involves the deprotection of the Fmoc group with a weak base, typically piperidine, followed by the coupling of the next Fmoc-protected amino acid.[8][9]

Detailed Protocol for SPPS of a Model Glycinamide Inhibitor

This protocol outlines the manual synthesis of a simple dipeptide-glycinamide derivative.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

Diisopropylethylamine (DIPEA)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in a reaction vessel.[8][11]

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 20 minutes.[8] Wash the resin thoroughly with DMF.

-

First Amino Acid Coupling:

-

Activate the first Fmoc-protected amino acid (3 equivalents relative to resin loading) with HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Wash the resin with DMF.

-

-

Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

-

Second Fmoc Deprotection: Repeat step 2.

-

Second Amino Acid (Glycine) Coupling: Repeat step 3 using Fmoc-Gly-OH.

-

Final Fmoc Deprotection: Repeat step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under a stream of nitrogen.

-

Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours.[9]

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

-

Purification and Analytical Characterization

Purification: The crude glycinamide derivative is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[12][13][14]

-

Column: C18 column

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: A linear gradient of increasing mobile phase B is used to elute the compound.

-

Detection: UV absorbance at 220 nm and 280 nm.

Characterization: The identity and purity of the synthesized inhibitor are confirmed using the following analytical techniques:

| Technique | Purpose |

| Mass Spectrometry (MS) | To confirm the molecular weight of the synthesized compound.[14][15] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the chemical structure and confirm the presence of key functional groups.[12][13] |

| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the final product.[13][14] |

In Vitro Evaluation of Toxin Inhibition

In vitro assays are essential for determining the direct inhibitory activity of the synthesized glycinamide derivatives against the target toxin's enzymatic activity.

Enzyme Inhibition Assays

A common method for assessing the inhibition of toxins that are proteases, like BoNTs, is a fluorescence-based assay. This assay utilizes a synthetic substrate that contains a fluorophore and a quencher. Upon cleavage by the toxin, the fluorophore is released from the quencher, resulting in an increase in fluorescence.

Protocol for a Fluorescence-Based Protease Inhibition Assay:

-

Reagents:

-

Purified toxin enzyme

-

Fluorescently labeled substrate (e.g., a peptide substrate with a fluorescent reporter and a quencher)

-

Assay buffer (e.g., HEPES buffer with a reducing agent like DTT)

-

Synthesized glycinamide inhibitor

-

-

Procedure:

-

Prepare a serial dilution of the glycinamide inhibitor in the assay buffer.

-

In a 96-well plate, add the inhibitor dilutions, the toxin enzyme, and the assay buffer.

-

Incubate for a pre-determined time at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorescent substrate.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader.

-

-

Data Analysis:

-

Calculate the initial reaction rates from the linear portion of the fluorescence curves.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the half-maximal inhibitory concentration (IC50) value by fitting the data to a dose-response curve.

-

Cell-Based Assays for Efficacy and Toxicity

Cell-based assays are crucial for evaluating the ability of the inhibitors to protect cells from the toxin and for assessing their potential cytotoxicity.[16][17][18]

Cell Culture and Toxin Challenge

A suitable neuronal cell line, such as human neuroblastoma SH-SY5Y cells, can be used to model the effects of neurotoxins.[16]

Protocol for Toxin Challenge in a Neuronal Cell Line:

-

Cell Culture: Culture SH-SY5Y cells in appropriate media until they reach the desired confluency. For some applications, differentiation into a more mature neuronal phenotype may be required.[16]

-

Inhibitor Pre-treatment: Treat the cells with varying concentrations of the glycinamide inhibitor for a specific period before toxin exposure.

-

Toxin Challenge: Add the toxin to the cell culture media at a pre-determined cytotoxic concentration.

-

Incubation: Incubate the cells for a period sufficient to observe the toxic effects (e.g., 24-48 hours).

Cell Viability and Cytotoxicity Assays

Several assays can be used to measure cell viability and the protective effects of the inhibitors.[19][20]

| Assay | Principle |

| MTT Assay | Measures the metabolic activity of viable cells, which reduces the yellow MTT tetrazolium salt to purple formazan crystals. |

| LDH Release Assay | Measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, an indicator of cytotoxicity.[19] |

| ATP-based Luminescence Assay | Measures the level of intracellular ATP, which is proportional to the number of viable cells.[21] |

General Protocol for a Cell Viability Assay (e.g., MTT):

-

Following the toxin challenge, remove the culture medium.

-

Add the MTT reagent to each well and incubate according to the manufacturer's instructions.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

Visualizing Key Processes

Signaling Pathway of Intracellular Toxin Action

Caption: General mechanism of intracellular toxin action.

Experimental Workflow for Inhibitor Development

Caption: Workflow for synthesis and evaluation of inhibitors.

References

- Botulinum neurotoxins: Mechanism of action. (2012). Ovid.

- Botulinum toxin: mechanisms of action. (n.d.). SciELO.

- Botulinum Toxin: A Comprehensive Review of Its Molecular Architecture and Mechanistic Action. (2025). MDPI.

- Mechanism of Action of Botulinum Neurotoxin and Overview of Medical Countermeasures for Intoxic

- Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025).

- Botulinum neurotoxins: mechanism of action. (2013). PubMed.

- Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025). International Journal of Science and Research Archive.

- Modern Peptide Drug Analysis: Mass Spec, HOS, and More. (2025). BioPharmaSpec.

- Synthesis and structure activity relationships of glycine amide derivatives as novel Vascular Adhesion Protein-1 inhibitors. (2025).

- Asymmetric Synthesis of Inhibitors of Glycinamide Ribonucleotide Transformylase. (n.d.). PMC.

- Inhibition of Glycinamide Ribonucleotide Formyltransferase and Other Folate Enzymes by Homofolate Polyglutamates in Human Lymphoma and Murine Leukemia Cell Extracts. (n.d.). AACR Journals.

- Peptide Characteriz

- Peptide Characterization Techniques and Applications. (2025).

- Development of cell based assays as replacement assays for Botulinum toxins and antitoxins. (n.d.). NC3Rs.

- Development of a Highly Sensitive Cell-Based Assay for Botulinum Neurotoxin. (n.d.). Grantome.

- Evaluation of a Cell-Based Potency Assay for Detection of the Potency of TrenibotulinumtoxinE® (TrenibotE). (2025). MDPI.

- High Content Screening for in vitro toxicity testing. (2011). European Pharmaceutical Review.

- Methods and protocols of modern solid phase peptide synthesis. (2014).

- Solid-Phase Peptide Synthesis Methods: Complete Guide. (2025). Biovera Research.

- The role of cell-based assays for drug discovery. (2024). News-Medical.

- Assay Kits for In Vitro Toxicity Testing. (n.d.). Preferred Cell Systems.

- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (n.d.).

- (PDF) Asymmetric Synthesis of Inhibitors of Glycinamide. (2008). Amanote Research.

- Synthesis and structure activity relationships of glycine amide derivatives as novel Vascular Adhesion Protein-1 inhibitors. (2017). PubMed.

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). University of California, Irvine.

- Cytotoxicity Assays. (n.d.). Thermo Fisher Scientific - US.

- Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. (2022).

- Identification of small peptides and glycinamide that inhibit melanin synthesis using a positional scanning synthetic peptide combin

- Design and pharmacological activity of glycinamide and N-methoxy amide derivatives of analogs and constitutional isomers of valproic acid. (2011). Semantic Scholar.

- In Vitro Toxicology Testing and Safety Assessment Services. (n.d.). WuXi Biology.

- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). NCBI - NIH.

- Stereoselective Synthesis of β-Glycinamide Ribonucleotide. (2022). MDPI.

- In Vitro and in Vivo toxicity Determination for Drug Discovery. (n.d.). SlidePlayer.

- Synthesis of Arylsulphonamoyl Phe-Gly-Dipeptide Carboxamide Derivatives and Their In-Silico and In-Vitro Properties. (2025). UKR Publisher.

Sources

- 1. scielo.br [scielo.br]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. ovid.com [ovid.com]

- 4. Botulinum neurotoxins: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and structure activity relationships of glycine amide derivatives as novel Vascular Adhesion Protein-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemistry.du.ac.in [chemistry.du.ac.in]

- 9. biovera.com.au [biovera.com.au]

- 10. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]

- 11. biomatik.com [biomatik.com]

- 12. researchgate.net [researchgate.net]

- 13. ijsra.net [ijsra.net]

- 14. resolvemass.ca [resolvemass.ca]

- 15. biopharmaspec.com [biopharmaspec.com]

- 16. Development of cell based assays as replacement assays for Botulinum toxins and antitoxins | NC3Rs [nc3rs.org.uk]

- 17. Development of a Highly Sensitive Cell-Based Assay for Botulinum Neurotoxin | National Agricultural Library [nal.usda.gov]

- 18. news-medical.net [news-medical.net]

- 19. Cytotoxicity Assays | Thermo Fisher Scientific - SG [thermofisher.com]

- 20. elearning.unite.it [elearning.unite.it]

- 21. preferred-cell-systems.com [preferred-cell-systems.com]

Improving yield of 2-amino-N-(4-methoxyphenyl)acetamide synthesis

Technical Support Center: Synthesis of 2-amino-N-(4-methoxyphenyl)acetamide

Current Status: Operational Role: Senior Application Scientist Topic: Yield Optimization & Troubleshooting[1]

Introduction: The Synthetic Challenge

Welcome to the technical support hub for the synthesis of 2-amino-N-(4-methoxyphenyl)acetamide (also known as N-(p-anisyl)glycinamide).

While this molecule appears structurally simple, its synthesis via the standard two-step route (Chloroacetylation

This guide moves beyond basic recipes to address the mechanistic bottlenecks that kill yield:

-

Bis-acylation during the formation of the chloro-intermediate.[1]

-

Dimerization (secondary amine formation) during the amination step.

-

Hydrolysis of the amide bond during workup.

Module 1: The Acylation Step

Reaction: p-Anisidine + Chloroacetyl Chloride

This step is generally high-yielding (>90%) if controlled.[1] The primary failure mode here is not lack of reactivity, but over-reactivity .

Critical Protocol Optimization

-

Solvent Choice: Ethyl Acetate (EtOAc) is superior to DCM. It allows for easier workup and crystallization.

-

Base Selection: Use Pyridine (1.1 eq) or a biphasic system (

/Water/EtOAc). Avoid Triethylamine ( -

Temperature: Strict

C control during addition is non-negotiable.

Troubleshooting Guide (Acylation)

Q: Why is my reaction mixture turning dark purple/black? A: Oxidation of p-Anisidine. The methoxy group makes the aniline ring electron-rich and prone to oxidation by atmospheric oxygen, forming "aniline black" type impurities.

-

Fix: Purge reaction vessels with

or Argon before adding the solid p-anisidine. -

Fix: If the starting material is already dark, recrystallize p-anisidine from ethanol/water before use.[1]

Q: I see a secondary spot on TLC with a higher Rf than my product. What is it? A: Bis-acylation (Di-acylation). The amide nitrogen in the product is still nucleophilic enough to attack another equivalent of chloroacetyl chloride, forming the imide.

-

Mechanism:

-

Fix: Ensure strict stoichiometry (1.05 eq of acid chloride).

-

Fix: Dilute the acid chloride in solvent and add dropwise to the amine. Never add the amine to the acid chloride.

Q: How do I remove the intermediate without column chromatography? A: Solubility-based Isolation. The chloro-intermediate is significantly less soluble in non-polar solvents than the impurities.

-

Protocol: Concentrate the reaction mixture (EtOAc) to 1/3 volume. Add cold Heptane or Hexane. The product should precipitate as a white/grey solid. Filter and wash with Hexane.

Module 2: The Amination Step (The Yield Killer)

Reaction: 2-chloro-N-(4-methoxyphenyl)acetamide +

This is where 80% of yield losses occur. Direct displacement of chloride by ammonia is slow, leading to a competition between the desired primary amine and the formation of a secondary amine dimer (where the product reacts with the starting material).

The "Finkelstein-Assisted" Protocol

To maximize yield, we must accelerate the displacement reaction using iodide catalysis.

Optimized Workflow:

-

Solvent: Methanol (MeOH) or THF.

-

Reagent: 25-30% Aqueous Ammonia (use large excess, >10 eq).

-

Catalyst: Sodium Iodide (NaI) - 10 mol%.[1]

-

Conditions: Sealed tube/pressure vessel at

C.

Why NaI?

The iodide displaces the chloride to form a transient iodo-intermediate . Iodide is a better leaving group than chloride (

Troubleshooting Guide (Amination)

Q: My yield is low (<40%) and I see a major impurity. What is it? A: The "Dimer" (Secondary Amine).

-

Structure:

.[1] -

Cause: Once some product is formed, its primary amine (

) is more nucleophilic than ammonia.[1] It attacks the remaining starting material.[2] -

Fix: Concentration is key. You must use a massive excess of ammonia (20 equivalents). This statistically ensures the starting material collides with

rather than the product.

Q: The reaction is stalled. Can I heat it to reflux?

A: Proceed with Caution.

Heating aqueous ammonia in an open vessel causes

-

Fix: Use a sealed pressure tube.[1]

-

Fix: If using an open flask, bubble

gas continuously or refresh the aqueous ammonia frequently.

Q: Can I use the Delépine Reaction instead? A: Yes, for higher purity. If direct ammonolysis fails, react the chloro-intermediate with Hexamethylenetetramine (HMTA) in chloroform to form the quaternary salt, then hydrolyze with ethanolic HCl.

-

Pros: Zero dimerization.

-

Cons: longer process, requires acidic hydrolysis which might cleave the amide bond if not monitored.

Summary of Quantitative Data

| Parameter | Standard Method | Optimized Method | Reason for Improvement |

| Acylating Agent | Chloroacetyl Chloride (1.5 eq) | Chloroacetyl Chloride (1.05 eq) | Prevents bis-acylation.[1] |

| Base (Step 1) | Triethylamine ( | Pyridine or | Cleaner impurity profile; easier salt removal. |

| Amination Catalyst | None | NaI (10 mol%) | Finkelstein reaction accelerates |

| Ammonia Source | Aqueous | Aqueous | Maintains high |

| Typical Yield | 45 - 55% | 75 - 88% | Suppression of side reactions.[1] |

Visualizing the Pathway & Logic

Figure 1: Synthetic Pathway & Side Reactions[1]

Caption: Optimized synthetic pathway highlighting the Finkelstein acceleration (via NaI) to bypass slow kinetics and prevent dimerization.

Figure 2: Troubleshooting Logic Tree

Caption: Decision tree for diagnosing yield and purity failures in the synthesis of N-(p-anisyl)glycinamide.

References

-

Magano, J., et al. (2013). "Synthesis of N-Aryl-2-chloroacetamides." Organic Syntheses, 90, 74-86.[1][3] Link

- Establishes the baseline protocol for chloroacetyl

-

Singh, R., et al. (2017).[4] "A facile amidation of chloroacetyl chloride using DBU."[4] International Journal of ChemTech Research, 10(3), 365-372.[1][4] Link

- Discusses base optimization and temper

-

Acikbas, Y., et al. (2016). "Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide." ResearchGate/Journal of Macromolecular Science. Link

- Provides specific characterization data and confirms the use of NaI (Finkelstein conditions) for subsequent substitution reactions.

-

PubChem. (2025).[1][5] "N-(4-methoxyphenyl)Glycine | C9H11NO3."[1][5] National Library of Medicine. Link

- Source for physical properties and structural identifiers.

Sources

Solubility issues with 2-amino-N-(4-methoxyphenyl)acetamide free base

Current Status: Operational | Topic: Solubility & Handling | CAS: 53576-49-1 (Free Base)[1][2][3][4]

The Core Issue: "Why won't it dissolve?"

If you are experiencing precipitation, turbidity, or "floating particles" when attempting to dissolve 2-amino-N-(4-methoxyphenyl)acetamide (also known as Glycine p-anisidide) in aqueous media, you are likely battling the physicochemical properties of its free base form.[1][2][3][4][5]

The Chemistry of Insolubility

The free base form of this molecule possesses a distinct dual nature that complicates solubility at physiological pH (7.4):

-

Crystal Lattice Energy: As a glycinamide derivative, the molecule can form strong intermolecular hydrogen bonds (Amide N-H

Carbonyl O) in the solid state.[2] This high lattice energy makes the initial dissociation endothermic and difficult in neutral water [1]. -

The pKa Trap: The primary amine (

) on the glycine moiety has a pKa of approximately 8.0–8.2 [2].[1][2][5] -

Lipophilicity: The p-methoxyphenyl (anisidine) tail is hydrophobic.[1][2][4][5] Without the charge from the protonated amine, this aromatic region drives the molecule out of the aqueous phase, causing the "oiling out" or crystallization often observed [3].

Decision Matrix: Solubilization Strategy

Use the following decision tree to select the correct protocol for your specific application.

Figure 1: Strategic workflow for solubilizing 2-amino-N-(4-methoxyphenyl)acetamide based on end-use application.

Solvent Selection Guide

Data below summarizes solubility behavior at 25°C.

| Solvent System | Solubility Rating | Application Notes |

| Water (pH 7.0) | Poor (< 1 mg/mL) | Do not use. The neutral free base will not dissolve without heat, and will precipitate upon cooling.[1][2][3][4] |

| 0.1 M HCl | Excellent (> 50 mg/mL) | Converts free base to Hydrochloride salt in situ.[1][2][4][5] Best for chemical stock if acidity is tolerated.[2][4] |

| DMSO | High (> 100 mM) | Ideal stock solvent.[1][2][4][5] Stable at -20°C. Warning: Hygroscopic.[1][2][3][4][5] |

| Ethanol | Moderate | Good for synthesis; less ideal for bio-assays due to evaporation and toxicity.[1][2][4] |

| PBS (pH 7.4) | Low/Risky | likely to precipitate at concentrations > 100 µM.[1][2][4][5] |

Troubleshooting Protocols

Scenario A: The "Crash Out" Effect in Biological Assays

Symptom: You prepared a clear DMSO stock, but when you added it to the cell culture media, the solution turned cloudy.[6]

Mechanism: This is "kinetic solubility" failure.[1][2][4] The hydrophobic p-anisidine ring aggregates faster than the water molecules can solvate the amine, especially if the local concentration of DMSO drops too quickly [4].

Corrective Protocol:

-

Prepare Stock: Dissolve the free base in anhydrous DMSO to 1000x the final desired concentration (e.g., 10 mM stock for 10 µM final).

-

Intermediate Dilution (The "Step-Down"):

-

Final Addition: Add the intermediate solution to your media. The slower transition prevents the hydrophobic aggregation shock.

Scenario B: Converting Free Base to Salt (The "Acid Switch")

Symptom: You need a high-concentration aqueous stock without organic solvents (DMSO).[1][2][3][4]

Protocol:

-

Weigh the target amount of free base solid.

-

Calculate the molar equivalent of HCl. (MW of Free Base = ~180.2 g/mol ).[2][5]

-

Add 0.9 equivalents of 0.1 M HCl initially.

-

Vortex/Sonicate.[2][4][5] The solution should clear as the amine protonates (

).[1][2] -

Adjust pH to 6.0–6.5 using dilute NaOH if necessary, but do not exceed pH 7.0 , or the free base will precipitate again.

Frequently Asked Questions (FAQs)

Q: Can I heat the solution to dissolve the solid? A: Use caution. While heat (up to 50°C) improves solubility, this molecule contains an aniline-like moiety (4-methoxyphenyl) and a primary amine.[1][2][3][4] Both are susceptible to oxidation (browning) at high temperatures in aerobic conditions [5].[2][5] If heating is required, use a sealed container and minimize exposure time.[6]

Q: My stock solution turned yellow/brown after a week. Is it still good? A: Likely degraded. Aniline derivatives are prone to oxidation, forming azo/azoxy dimers or quinone imines which are colored [3].[1][2]

-

Prevention:[1][2][3][4][6][8] Store DMSO stocks at -20°C or -80°C, protected from light, and preferably under nitrogen/argon gas.[1][3][4][5][6]

Q: Why does the literature mention a Hydrochloride salt, but I can only buy the free base? A: The free base is often the synthetic intermediate isolated after reaction workup (e.g., neutralization of a reaction mixture) [6].[6] The HCl salt is more stable but hygroscopic. You can "make" the salt simply by dissolving the free base in stoichiometric acid (as described in Protocol B).

References

-

BenchChem. (2025).[1][2][5][8] Solubility Profile of 2-amino-2-(2-methoxyphenyl)acetic acid: A Technical Guide. Link

-

Wikipedia. (n.d.).[1][2][5] Glycinamide - Properties and pKa. Link

-

National Institutes of Health (NIH). (2025).[1][2][5] PubChem Compound Summary: N-(2-Amino-4-methoxyphenyl)acetamide.[1][2][3][4] Link

-

Dissolution Technologies. (2022).[1][2][4][5] Dissolution Method Troubleshooting: An Industry Perspective. Link

-

ResearchGate. (2014).[1][2][5] Discussion: Removal and stability of aniline derivatives in reaction mixtures. Link

-

Google Patents. (2012).[1][2][5] CN100368385C - Process for preparing 2-amino-4-acetamidoanisole.[1][2][3][4][5][9] Link

Sources

- 1. (2R)-2-Amino-2-(4-methoxyphenyl)acetamide | C9H12N2O2 | CID 45158935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-(2-Amino-4-methoxyphenyl)acetamide | C9H12N2O2 | CID 231499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Acetamide, N-(2-methoxyphenyl)- [webbook.nist.gov]

- 4. echemi.com [echemi.com]

- 5. PubChemLite - 2-amino-n-(4-methoxyphenyl)acetamide hydrochloride (C9H12N2O2) [pubchemlite.lcsb.uni.lu]

- 6. A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. quora.com [quora.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. CN100368385C - Process for preparing 2-amino-4-acetamidoanisole - Google Patents [patents.google.com]

Technical Support Center: Purification of Acetamide Derivatives from Unreacted p-Anisidine

Welcome to the technical support center for chemists and researchers. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the effective removal of unreacted p-anisidine from your acetamide derivative synthesis. The following sections are designed to address common purification challenges with practical, field-proven solutions grounded in chemical principles.

Introduction: The Challenge of Purification

The synthesis of acetamide derivatives from p-anisidine is a common transformation in medicinal chemistry and materials science. However, the presence of unreacted p-anisidine in the crude product can complicate downstream applications and biological testing. The structural similarity and comparable polarities of the starting material and the desired product often make separation a non-trivial task. This guide will walk you through various purification strategies, from simple liquid-liquid extraction to more advanced techniques like column chromatography and the use of scavenger resins.

Frequently Asked Questions (FAQs)

Q1: My initial workup with a simple water wash didn't remove the p-anisidine. Why, and what is the next logical step?

A1: A simple water wash is often insufficient because p-anisidine has limited solubility in neutral water (approximately 21 g/L at 20°C).[1][2] While your acetamide product is likely even less soluble, the partitioning is not efficient enough for complete removal.

The most effective and straightforward next step is an acid-base extraction . The underlying principle is the difference in the acid-base properties between the basic p-anisidine and the neutral acetamide derivative. The amino group of p-anisidine is basic (pKa of the conjugate acid is approximately 5.34) and will be protonated by an aqueous acid solution, forming a water-soluble ammonium salt.[1][3] Your acetamide product, lacking a basic functional group, will remain in the organic layer.

Recommended Protocol: Acid-Base Extraction

-

Dissolve your crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

-

Transfer the solution to a separatory funnel.

-

Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl or 2 M HCl).[4]

-

Shake the funnel vigorously for 1-2 minutes, venting frequently to release any pressure.

-

Allow the layers to separate. The top layer will be the organic phase (if using a solvent less dense than water like ethyl acetate) and the bottom will be the aqueous phase.

-

Drain the aqueous layer, which now contains the p-anisidinium salt.

-

Repeat the extraction with fresh aqueous acid at least two more times to ensure complete removal of the p-anisidine.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine to remove excess water.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain your purified acetamide derivative.

Q2: I've performed an acid-base extraction, but I still see a spot corresponding to p-anisidine on my TLC plate. What should I do now?

A2: If residual p-anisidine remains after extraction, it could be due to incomplete protonation (perhaps the acid was not concentrated enough or not used in sufficient excess) or the formation of an emulsion that trapped some of the organic layer. At this stage, you have two primary options: recrystallization or column chromatography .

Option 1: Recrystallization

Recrystallization is an excellent technique for removing small amounts of impurities from a solid product.[5] The key is to find a solvent or solvent system in which your acetamide derivative has high solubility at elevated temperatures and low solubility at room temperature or below, while p-anisidine remains soluble at lower temperatures.

Solvent Selection for Recrystallization:

| Solvent/System | Suitability for Acetamide Derivatives | Suitability for p-Anisidine |

| Ethanol/Water | Many acetamides are soluble in hot ethanol and will precipitate upon the addition of water. | p-Anisidine is soluble in ethanol and sparingly soluble in water.[6][7] |

| Ethyl Acetate/Hexanes | A common choice for compounds of moderate polarity. | p-Anisidine is soluble in ethyl acetate. |

| Toluene | Can be effective for less polar acetamides. | p-Anisidine is soluble in toluene. |

General Recrystallization Protocol:

-

Dissolve the crude product in the minimum amount of a suitable hot solvent.

-

If the solution is colored due to impurities, you can add a small amount of activated charcoal and perform a hot filtration.

-

Allow the solution to cool slowly to room temperature.

-

Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

-

Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum.

Option 2: Column Chromatography

Column chromatography provides a more rigorous separation based on the differential adsorption of compounds to a stationary phase.[8][9] Since p-anisidine is more polar than most acetamide derivatives (due to the primary amine), it will adhere more strongly to a polar stationary phase like silica gel.

Column Chromatography Parameters:

| Parameter | Recommendation | Rationale |

| Stationary Phase | Silica Gel (230-400 mesh)[5][10] | Industry standard for separating compounds of varying polarity. |

| Mobile Phase (Eluent) | A gradient of Hexanes/Ethyl Acetate (e.g., starting at 9:1 and gradually increasing to 7:3) | This allows for the less polar acetamide to elute first, while the more polar p-anisidine will require a higher concentration of the more polar solvent (ethyl acetate) to be eluted from the column. |

Q3: My product is an oil, so I can't recrystallize it, and column chromatography is proving to be tedious for the scale of my reaction. Are there any other options?

A3: Yes, for situations where traditional methods are not ideal, scavenger resins can be a highly effective and convenient solution.[11][12] These are solid-supported reagents designed to react with and "scavenge" specific functional groups from a solution.[12] For removing a primary amine like p-anisidine, an isocyanate or aldehyde functionalized resin is an excellent choice.[13][14]

How Amine Scavenger Resins Work:

The crude reaction mixture is simply stirred with the scavenger resin. The functional groups on the resin covalently bind to the unreacted p-anisidine.[12] The resin, now with the p-anisidine attached, is then simply filtered off, leaving the purified acetamide derivative in the solution.

Types of Amine Scavenger Resins:

-

Isocyanate Resins: These react with the primary amine of p-anisidine to form a urea linkage.

-

Aldehyde Resins: These react with primary amines to form an imine.[13]

Workflow for Purification using a Scavenger Resin:

Caption: Workflow for purification using a scavenger resin.

Troubleshooting Guide

| Issue | Possible Cause | Recommended Solution |

| Persistent p-Anisidine Spot on TLC After Acid Wash | - Incomplete extraction (insufficient acid or shaking).- Emulsion formation. | - Increase the concentration or volume of the aqueous acid.- Perform more extractions (3-4 times).- To break emulsions, add brine or filter the mixture through Celite. |

| Low Recovery After Recrystallization | - Product is too soluble in the chosen cold solvent.- Too much solvent was used. | - Try a different solvent system (e.g., more of the anti-solvent like water or hexanes).- Use the absolute minimum amount of hot solvent to dissolve the product. |

| Product and p-Anisidine Co-elute During Column Chromatography | - The chosen eluent system is too polar. | - Start with a less polar eluent system (e.g., a higher ratio of hexanes to ethyl acetate).- Use a shallower polarity gradient during elution. |

| Product Streaking on TLC and Column | - The amine product may be interacting with the acidic silica gel. | - Add a small amount of triethylamine (0.5-1%) to your eluent system to neutralize the acidic sites on the silica gel.[5] |

Visualizing p-Anisidine and Acetamide Derivatives on TLC

Proper visualization of your spots on a TLC plate is crucial for assessing the purity of your compound.

-

UV Light (254 nm): Both p-anisidine and many acetamide derivatives are aromatic and will be visible under UV light as dark spots on a fluorescent background.[15]

-

Potassium Permanganate (KMnO₄) Stain: p-Anisidine, being a primary amine, is readily oxidized and will show up as a yellow or brown spot on a purple background.[16] Your acetamide derivative will likely be less reactive to this stain.

-

p-Anisaldehyde Stain: This stain can be useful for visualizing a variety of functional groups.[16][17]

Physicochemical Data for Separation Strategy

| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa (of conjugate acid) | Solubility |

| p-Anisidine | 123.15[3] | 56-59[2] | 243[18] | 5.34[1][2] | Soluble in ethanol, ether, acetone, and benzene; sparingly soluble in water.[6][18] |

| N-(4-methoxyphenyl)acetamide | 165.19 | 128-131 | - | Neutral | Generally soluble in polar organic solvents; insoluble in water.[19] |

Logical Flow for Purification Strategy

The choice of purification method should be guided by the scale of the reaction, the nature of the product (solid vs. oil), and the level of impurity.

Caption: Decision tree for purification strategy.

References

-

PubChem. p-Anisidine. National Center for Biotechnology Information. [Link]

-

Scent.vn. P-Anisidine (CAS 104-94-9): Odor profile, Properties, & IFRA compliance. [Link]

- Hodges, J. C. Covalent Scavengers for Primary and Secondary Amines. Combinatorial Chemistry & High Throughput Screening, 2000, 3(4), 301-318.

-

LookChem. p-Anisidine. [Link]

- Sandhya, K., & Ravindranath, B. (2012). Comparative Efficacy of Polyamine-Based Scavenger Resins. International Journal of Organic Chemistry, 2, 71-74.

-

Amerigo Scientific. Scavenger Resins. [Link]

- Yu, Z. R., et al. (2000). Acetoacetoxy ethyl methacrylate (AAEM) resin, a new scavenger for primary amines in the presence of secondary amines. Tetrahedron Letters, 41(46), 8963-8967.

-

Glycopep. Resins with Functional Groups as Scavengers. [Link]

-

LookChem. Purification of Acetamide. Chempedia. [Link]

-

ResearchGate. Which solvents should I use to recrystalize P-anisidine and DNP individually?. [Link]

-

LookChem. p-ANISIDINE. [Link]

-

University of Rochester. TLC Visualization Methods. [Link]

-

Taylor & Francis. p-Anisidine – Knowledge and References. [Link]

-

Research and Reviews: Research Journal of Pharmaceutical Analysis. Column Chromatography in Pharmaceutical Analysis. [Link]

-

EPFL. TLC Visualization Reagents. [Link]

-

University of California, Irvine. Thin Layer Chromatography. [Link]

-

ResearchGate. Time course for removal of p‐anisidine. [Link]

-

ResearchGate. pH optimization for removal of p‐anisidine and MO. [Link]

-

Wikipedia. p-Anisidine. [Link]

-

Chemistry LibreTexts. 2.1.4F: Visualizing TLC Plates. [Link]

-

Chrom Tech, Inc. Mastering Column Chromatography: Techniques and Tips. [Link]

-

Scribd. LAB QO 1 - P-Methoxyacetanilide. [Link]

-

Magritek. Separation of Acidic, Basic and Neutral Compounds. [Link]

-

YouTube. Performing Column Chromatography. [Link]

-

Organic Chemistry. TLC stains. [Link]

-

YouTube. Acid-Base Extraction Tutorial. [Link]

- Google Patents.

-

Longdom Publishing. Advanced Techniques in Column Chromatography. [Link]

-

ResearchGate. Melting points, colours, solvents for recrystallization, and yields of the compounds 16-28. [Link]

-

AZoM. Separating Acidic, Basic and Neutral Compounds. [Link]

-

Scribd. Recrystallization for Chemists. [Link]

-

CDR FoodLab. p-Anisidine Testing Made Simple: Comparing Traditional & Modern Methods. [Link]

-

ResearchGate. p-ANISIDINE RELEASE STUDY BY HYDROLYSIS OF SCHIFF BASES IN HOMOGENEOUS MEDIA. [Link]

- Google Patents.

-

ResearchGate. How to prepare Acetamide derivatives?. [Link]

- Google Patents. EP0983238A4 - Processes and intermediates for resolving piperidyl acetamide stereoisomers.

Sources

- 1. lookchem.com [lookchem.com]

- 2. p-Anisidine CAS#: 104-94-9 [m.chemicalbook.com]

- 3. P-Anisidine | C7H9NO | CID 7732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. azom.com [azom.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. scent.vn [scent.vn]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. chromtech.com [chromtech.com]

- 9. longdom.org [longdom.org]

- 10. rroij.com [rroij.com]

- 11. Comparative Efficacy of Polyamine-Based Scavenger Resins [scirp.org]

- 12. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]

- 13. thieme-connect.com [thieme-connect.com]

- 14. glycopep.com [glycopep.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. faculty.fiu.edu [faculty.fiu.edu]

- 17. epfl.ch [epfl.ch]

- 18. p-Anisidine - Wikipedia [en.wikipedia.org]

- 19. scribd.com [scribd.com]

A Researcher's Guide to Identifying Amide Bonds in Glycine p-anisidide using FTIR Spectroscopy

This guide provides an in-depth analysis of the Fourier Transform Infrared (FTIR) spectroscopy of Glycine p-anisidide, focusing on the definitive identification of its secondary amide bond. We will move beyond a simple listing of peaks to explore the vibrational logic behind the spectrum, compare it with related structures, and provide a field-proven experimental protocol for acquiring high-fidelity data. This document is intended for researchers and professionals in drug development and chemical synthesis who rely on precise structural characterization.

The Amide Linkage: A Spectroscopic Overview

FTIR spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule. It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, and the resulting spectrum of absorption versus wavenumber provides a unique molecular fingerprint.

The amide group (-CO-NH-), the cornerstone of peptides and numerous pharmaceutical compounds, gives rise to several distinct and well-characterized absorption bands. The most prominent and structurally informative of these are:

-

Amide I (1700-1600 cm⁻¹): This is the most intense absorption band in the amide series and is primarily associated with the C=O stretching vibration (70-85%).[1] Its precise position is highly sensitive to the molecular backbone conformation and hydrogen bonding patterns, making it an excellent probe for secondary structure in proteins.[1][2]

-

Amide II (1580-1510 cm⁻¹): This band is more complex, arising from a combination of the in-plane N-H bending vibration (40-60%) and the C-N stretching vibration (18-40%).[1] Like Amide I, its position is also sensitive to conformation and hydrogen bonding.[1]

-

Amide A (~3300 cm⁻¹): This band, along with the less frequently discussed Amide B (~3100 cm⁻¹), is predominantly due to the N-H stretching vibration.[1][3] Its position is a strong indicator of the presence and strength of hydrogen bonds.[1]

Deconstructing the Spectrum of Glycine p-anisidide

The FTIR spectrum of Glycine p-anisidide is a composite of vibrations from its constituent parts: the glycine backbone, the p-anisidyl aromatic ring, and, most critically, the newly formed secondary amide bond. To confidently assign the amide peaks, we must differentiate them from other vibrational modes.

-

Glycine Precursor: In its solid state, glycine exists as a zwitterion, exhibiting strong absorptions for the ammonium (NH₃⁺) and carboxylate (COO⁻) groups, with a notable symmetric stretching mode for COO⁻ around 1489 cm⁻¹.[4]

-